

# impact of hemolysis on corticosterone assay results

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## Compound of Interest

Compound Name: Corticosterone

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## Technical Support Center: Corticosterone Assays

This technical support guide provides troubleshooting information and frequently asked questions regarding the impact of hemolysis on **corticosterone** assay results.

### Frequently Asked Questions (FAQs)

Q1: What is hemolysis and how can I visually identify it in my samples?

A1: Hemolysis is the rupture of red blood cells (erythrocytes), which leads to the release of their intracellular contents, including hemoglobin, into the serum or plasma.<sup>[1][2]</sup> Visually, this manifests as a pink to red discoloration of the sample. The intensity of the red color corresponds to the severity of hemolysis.

Q2: How does hemolysis interfere with **corticosterone** ELISA results?

A2: Hemolysis can interfere with **corticosterone** Enzyme-Linked Immunosorbent Assays (ELISAs) through several mechanisms:

- Spectrophotometric Interference: Hemoglobin, released during hemolysis, absorbs light at wavelengths commonly used for reading ELISA results (e.g., 450 nm), which can lead to a false positive signal.<sup>[1][3]</sup>

- Peroxidase-like Activity: Hemoglobin possesses intrinsic peroxidase-like activity. In ELISAs that use a horseradish peroxidase (HRP) conjugate, this can lead to a false positive signal, resulting in an underestimation of **corticosterone** levels in a competitive ELISA format.[\[4\]](#)
- Non-specific Binding: Components of the hemolysate can bind non-specifically to the surface of the assay plate, which may interfere with the binding of the intended antibodies and antigens.[\[4\]](#)
- Dilution Effect: The release of intracellular contents can dilute the plasma or serum, potentially leading to a falsely lower measured concentration of **corticosterone**.[\[4\]](#)
- Chemical Interference: Substances released from red blood cells can directly interact with assay reagents, affecting the accuracy of the results.[\[1\]](#)

Q3: Can I use hemolyzed samples for my **corticosterone** assay?

A3: It is strongly recommended to avoid using hemolyzed samples for **corticosterone** assays. [\[4\]](#) The presence of hemolysis can lead to unreliable and inaccurate results.[\[5\]](#) Most assay manufacturers advise against using samples that show any visual sign of hemolysis.[\[6\]](#) If using a hemolyzed sample is unavoidable, the results should be interpreted with extreme caution, and the limitations should be clearly stated in any subsequent analysis or publication.

Q4: What is a hemolysis index (HI) and how is it used?

A4: A hemolysis index (HI) is a quantitative measure of the free hemoglobin concentration in a sample, typically determined by spectrophotometry.[\[2\]](#) Automated laboratory analyzers can provide an HI value, which offers a more objective assessment of hemolysis compared to visual inspection. Laboratories can establish specific HI cutoff values for sample acceptance or rejection based on the assay's susceptibility to hemolysis interference.[\[2\]](#)

Q5: How can I prevent hemolysis during sample collection and processing?

A5: Proper sample handling is critical to prevent in vitro hemolysis. Best practices include:

- Using an appropriate needle gauge for blood collection.
- Allowing the venipuncture site to dry completely after disinfection.

- Avoiding vigorous shaking or mixing of the blood collection tubes.
- Centrifuging samples for serum or plasma separation within the recommended time frame after collection.
- Minimizing the freeze-thaw cycles of samples.

## Troubleshooting Guide

Issue	Potential Cause	Recommended Action
Visibly pink or red serum/plasma sample	In vitro hemolysis due to improper sample collection or handling. <a href="#">[1]</a>	1. Do not proceed with the assay.2. Recollect the sample using proper phlebotomy and handling techniques.3. If recollection is not possible, note the presence of hemolysis and interpret the results with caution, acknowledging the potential for inaccurate data.
Unexpectedly low corticosterone results in a competitive ELISA	Hemoglobin's peroxidase-like activity may have generated a false-positive signal, leading to an underestimation of the target analyte. <a href="#">[4]</a>	1. Visually inspect a sample aliquot for any signs of hemolysis.2. Review sample collection and handling records for any deviations from the protocol.3. Consider performing a hemolysis interference study for your specific assay to determine the tolerance for hemolysis (see Experimental Protocols section).
High variability between replicate samples	Varying degrees of hemolysis among the samples.	1. Centrifuge the samples again to pellet any remaining cellular debris.2. Visually inspect each sample for hemolysis before proceeding with the assay.3. Ensure consistent sample handling for all samples.
Assay fails quality control checks with known hemolyzed samples	The degree of hemolysis exceeds the acceptable limit for the assay.	1. Establish a clear threshold for sample rejection based on visual inspection or a quantitative hemolysis index.2.

Refer to the assay kit insert for the manufacturer's recommendations on sample quality.

## Quantitative Data on Hemolysis Interference

While specific quantitative data for **corticosterone** ELISAs is limited in the literature, a study on the closely related steroid, cortisol, in bovine samples provides a useful illustration of the potential impact of hemolysis. The following table summarizes the threshold values of hemolysis that cause analytically and clinically significant changes in cortisol measurements.

Table 1: Impact of Hemolysis on Cortisol Measurement in Bovine Samples

Parameter	Analytical Interference Threshold (g/L cell-free Hemoglobin)	Clinical Interference Threshold (g/L cell-free Hemoglobin)
Cortisol (CORT)	2.78	11.22

Source: Adapted from a study on blood biochemical and endocrine parameters in cows.[2]

Interpretation:

- **Analytical Interference Threshold:** The level of hemolysis at which a statistically significant deviation from the true value is observed. Results from samples with hemolysis below this level can generally be reported without restriction.
- **Clinical Interference Threshold:** The level of hemolysis at which the deviation from the true value is large enough to potentially impact clinical interpretation. It is recommended to reject samples with hemolysis levels above this threshold.

## Experimental Protocols

Protocol for a Hemolysis Interference Study

This protocol describes a method for preparing a hemolysate and using it to evaluate the impact of hemolysis on a **corticosterone** assay. This process is crucial for validating an assay and establishing sample acceptance criteria.

Objective: To determine the concentration of hemoglobin that causes a significant interference in the **corticosterone** assay results.

Materials:

- Fresh whole blood from the species of interest, collected in an appropriate anticoagulant (e.g., EDTA).
- Phosphate-buffered saline (PBS), pH 7.4.
- Deionized water.
- Centrifuge.
- Spectrophotometer.
- **Corticosterone** assay kit.
- Pooled serum or plasma with a known **corticosterone** concentration.

Methodology:

#### Part 1: Preparation of Hemolysate

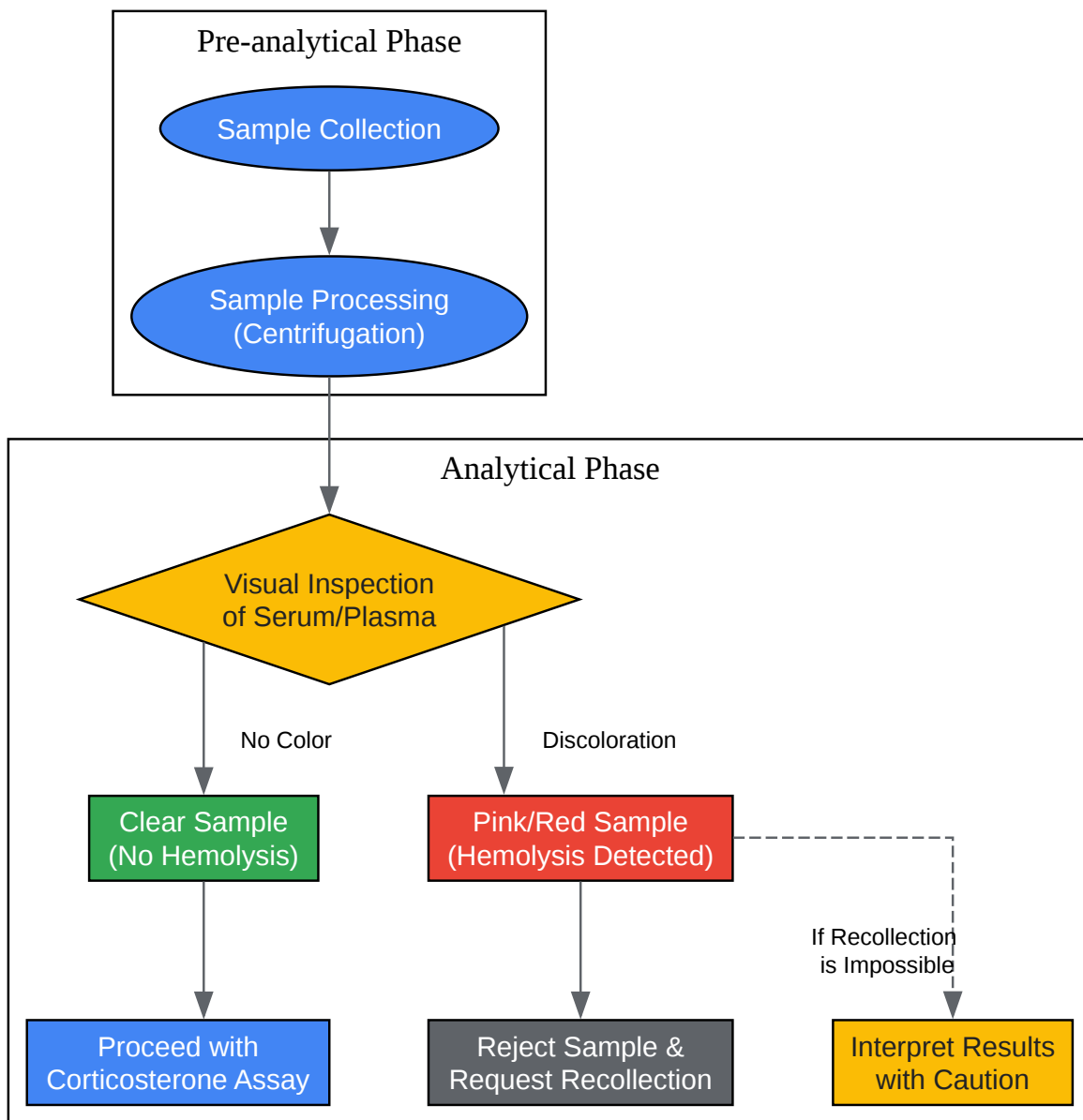
- Collect Whole Blood: Obtain a fresh blood sample.
- Wash Red Blood Cells (RBCs): a. Centrifuge the whole blood at 1500 x g for 10 minutes to pellet the RBCs. b. Aspirate and discard the plasma and buffy coat. c. Resuspend the RBC pellet in 5-10 volumes of cold PBS. d. Centrifuge again at 1500 x g for 10 minutes. e. Repeat the wash step two more times to ensure the removal of all plasma components.
- Lyse RBCs: a. After the final wash, resuspend the packed RBCs in an equal volume of deionized water. b. Induce lysis by subjecting the RBC suspension to a freeze-thaw cycle (e.g., freeze at -20°C and then thaw at room temperature).[1]

- Prepare Hemolysate: a. Centrifuge the lysed RBC suspension at a higher speed (e.g., 10,000 x g) for 15 minutes to pellet the cell debris. b. Carefully collect the supernatant, which is the hemolysate.
- Determine Hemoglobin Concentration: a. Measure the hemoglobin concentration of the hemolysate using a spectrophotometer (e.g., at 540 nm) or a commercially available hemoglobin assay kit.

## Part 2: Interference Testing

- Prepare Spiked Samples: a. Take a pool of serum or plasma with a known mid-range concentration of **corticosterone**. b. Create a series of samples by spiking the pooled serum/plasma with increasing concentrations of the prepared hemolysate to achieve a range of final hemoglobin concentrations (e.g., 0, 1, 2, 5, 10 g/L). c. Ensure the total volume of added hemolysate is kept low (e.g., <10% of the total sample volume) to minimize dilution effects. Prepare a control sample by adding the same volume of PBS instead of hemolysate.
- Assay the Samples: a. Analyze the **corticosterone** concentration in the control and each of the hemolysate-spiked samples according to the **corticosterone** assay kit protocol.
- Analyze the Data: a. Calculate the percentage of interference for each hemoglobin concentration using the following formula: % Interference =  $[(\text{Measured Concentration} - \text{Control Concentration}) / \text{Control Concentration}] * 100$  b. Determine the hemoglobin concentration at which a significant interference (e.g., >10% change from the control) is observed. This will be your laboratory's hemolysis rejection criterion for this specific assay.

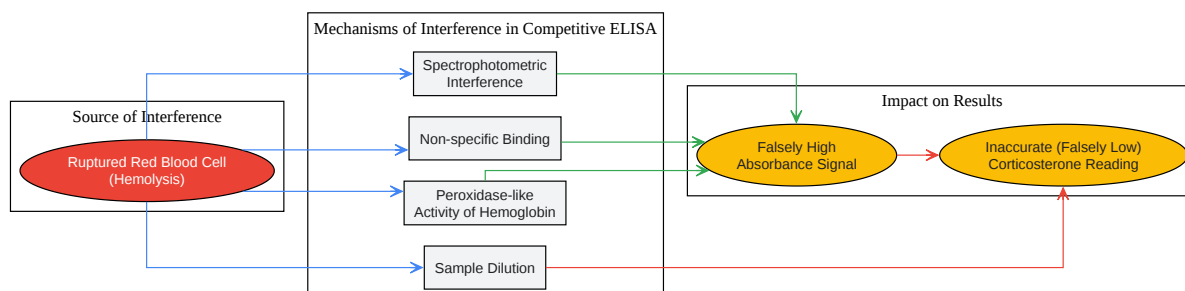
## Visualizations



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Caption: Workflow for handling potentially hemolyzed samples.





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